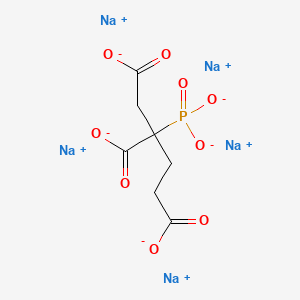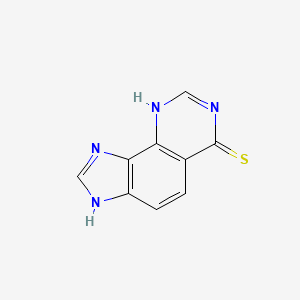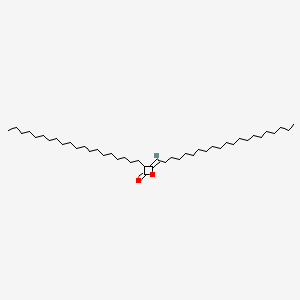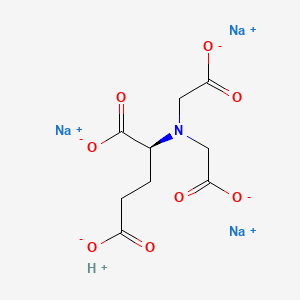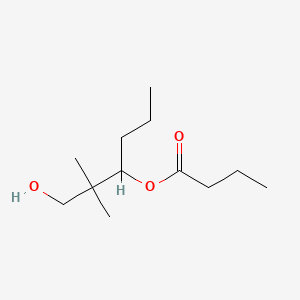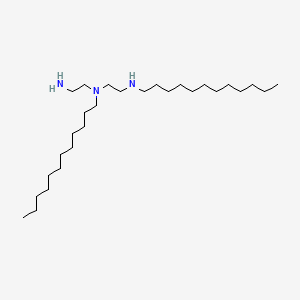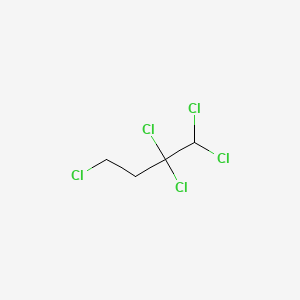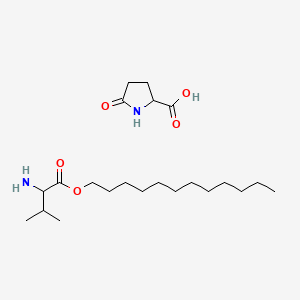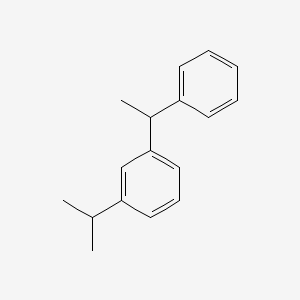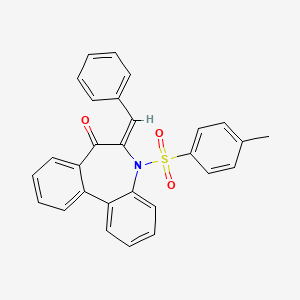
Einecs 285-976-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 285-976-8, also known as orthoboric acid, compound with N,N-diethylprop-2-ynylamine, is a chemical compound with the molecular formula C7H16BNO3 and a molecular weight of 173.01784 g/mol . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
The preparation of orthoboric acid, compound with N,N-diethylprop-2-ynylamine, involves the reaction of orthoboric acid with N,N-diethylprop-2-ynylamine under controlled conditions. The synthetic route typically includes the following steps:
Reaction Setup: Orthoboric acid is dissolved in a suitable solvent, such as methanol or ethanol.
Addition of Reagent: N,N-diethylprop-2-ynylamine is slowly added to the solution while maintaining a specific temperature range.
Reaction Conditions: The reaction mixture is stirred and heated to a specific temperature to facilitate the formation of the desired compound.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Analyse Chemischer Reaktionen
Orthoboric acid, compound with N,N-diethylprop-2-ynylamine, undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of boron-containing by-products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of different boron-containing compounds.
Wissenschaftliche Forschungsanwendungen
Orthoboric acid, compound with N,N-diethylprop-2-ynylamine, has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Wirkmechanismus
The mechanism of action of orthoboric acid, compound with N,N-diethylprop-2-ynylamine, involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, including inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Orthoboric acid, compound with N,N-diethylprop-2-ynylamine, can be compared with other similar compounds, such as:
Orthoboric Acid: A simple boron-containing compound with the molecular formula H3BO3.
N,N-Diethylprop-2-ynylamine: An amine compound with the molecular formula C7H13N.
Boron-Containing Compounds: Various boron-containing compounds with different functional groups and properties.
Orthoboric acid, compound with N,N-diethylprop-2-ynylamine, is unique due to its specific combination of orthoboric acid and N,N-diethylprop-2-ynylamine, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
85169-33-1 |
|---|---|
Molekularformel |
C7H16BNO3 |
Molekulargewicht |
173.02 g/mol |
IUPAC-Name |
boric acid;N,N-diethylprop-2-yn-1-amine |
InChI |
InChI=1S/C7H13N.BH3O3/c1-4-7-8(5-2)6-3;2-1(3)4/h1H,5-7H2,2-3H3;2-4H |
InChI-Schlüssel |
IODGZHNZZXXHPM-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)O.CCN(CC)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


